N-isopropyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
“N-isopropyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. It also contains a methoxyphenyl group, which is a phenyl ring bonded to a methoxy group (-O-CH3), and an acetamide group, which is a functional group derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring is a key structural component and would likely play a significant role in the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the imidazole ring could potentially make the compound more polar and increase its solubility in water .Scientific Research Applications
Synthesis for Medical Imaging Applications
A study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including compounds similar to the one , for potential use as PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This research highlights the compound's application in developing novel tracers for medical imaging, particularly in PET scans, to target specific enzymes involved in disease processes (Gao, Wang, & Zheng, 2016).
Anticancer Activity
Another significant application is in the synthesis and evaluation of thiazole derivatives as anticancer agents. For example, derivatives of thiazole containing the acetamide moiety were synthesized and tested for their anticancer activity, showing potential as therapeutic agents against specific cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Carbonic Anhydrase Inhibitors
Compounds incorporating imidazolidinone moieties, similar in structure to the compound of interest, were tested as inhibitors of the carbonic anhydrase enzyme. These studies explore the potential therapeutic applications of these compounds in treating conditions associated with the dysregulation of pH and carbon dioxide levels in the body (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Antimicrobial and Antituberculosis Activities
Research has also been conducted on imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating antimicrobial activities against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests a potential application in developing new antibiotics or treatments for bacterial infections resistant to conventional treatments (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)18-15(20)10-22-16-17-9-14(19(16)3)12-5-7-13(21-4)8-6-12/h5-9,11H,10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKPYNECFBYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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